
1-Tridecylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tridecylpyridin-1-ium bromide is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by a long alkyl chain (tridecyl group) attached to the nitrogen atom of the pyridine ring, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium bromide can be synthesized through a quaternization reaction. This involves the reaction of pyridine with 1-bromotridecane. The reaction typically occurs in an anhydrous solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows: [ \text{Pyridine} + \text{1-Bromotridecane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Tridecylpyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide, chloride, or acetate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring, potentially leading to pyridine derivatives.
科学的研究の応用
1-Tridecylpyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its role in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of 1-tridecylpyridin-1-ium bromide is primarily attributed to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with polar environments. This amphiphilic nature allows it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and emulsions is leveraged in various industrial applications.
類似化合物との比較
1-Dodecylpyridin-1-ium Bromide: Similar structure with a shorter alkyl chain.
1-Tetradecylpyridin-1-ium Bromide: Similar structure with a longer alkyl chain.
1-Decylpyridin-1-ium Bromide: Another pyridinium salt with a decyl group.
Uniqueness: 1-Tridecylpyridin-1-ium bromide is unique due to its specific alkyl chain length, which balances hydrophobic and hydrophilic interactions effectively. This balance enhances its surfactant properties, making it particularly useful in applications requiring efficient emulsification and antimicrobial activity.
特性
CAS番号 |
73491-93-7 |
|---|---|
分子式 |
C18H32BrN |
分子量 |
342.4 g/mol |
IUPAC名 |
1-tridecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32N.BrH/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1 |
InChIキー |
DGNBZUZCZMKTSU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


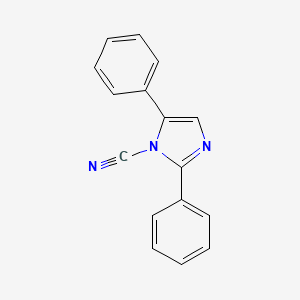
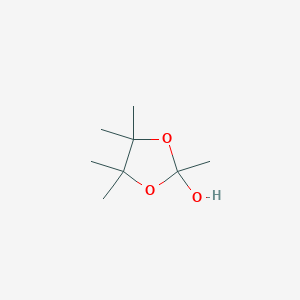
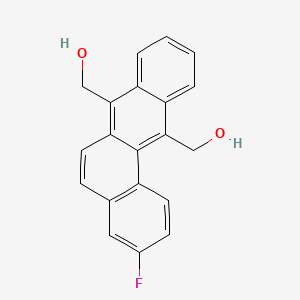
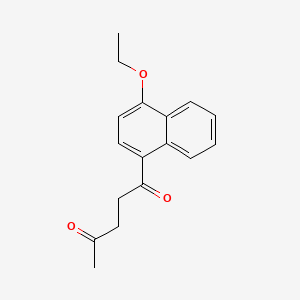
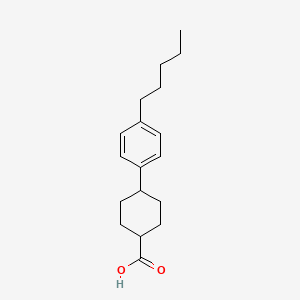

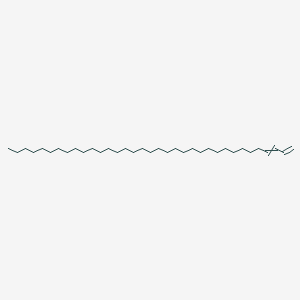

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)





